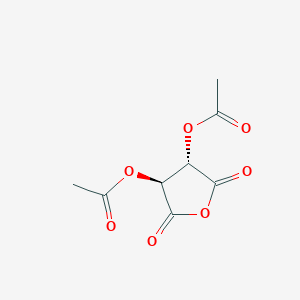

(-)-Diacetyl-D-tartaric Anhydride

Description

The exact mass of the compound 2,5-Furandione, 3,4-bis(acetyloxy)dihydro-, (3S,4S)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Tartrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(3S,4S)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h5-6H,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKITKDHDMPGPW-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(=O)OC1=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H](C(=O)OC1=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70728-23-3 | |

| Record name | Diacetyltartaric anhydride, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070728233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Diacetyl-D-tartaric Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYLTARTARIC ANHYDRIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G28O8INA78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Diacetyl-D-tartaric anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of (-)-Diacetyl-D-tartaric anhydride. The information is curated for researchers, scientists, and professionals in drug development who utilize this chiral building block in their work. This document summarizes key quantitative data in a structured format, outlines detailed experimental protocols, and provides visualizations of relevant chemical processes.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1] It is a chiral molecule widely used in asymmetric synthesis and as a resolving agent.[1]

| Property | Value |

| Molecular Formula | C₈H₈O₇ |

| Molecular Weight | 216.15 g/mol |

| Appearance | White or off-white crystalline powder |

| Melting Point | 133 - 136 °C |

| Optical Rotation [α]²⁰D | -93° to -98° (c=0.5 in CHCl₃) |

| Solubility | Soluble in Dichloromethane, Methanol. |

| Purity | ≥ 98% (Assay by titration) |

| Storage Conditions | Store at < 0 °C |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a standard organic synthesis procedure.[4]

Materials:

-

Anhydrous, powdered D-tartaric acid (0.27 mole)

-

Acetic anhydride (1.33 moles)

-

Concentrated sulfuric acid (1.2 ml)

-

Dry benzene

-

Cold absolute ether

-

Phosphorus pentoxide

-

Paraffin shavings

Equipment:

-

500-ml three-necked round-bottomed flask

-

Liquid-sealed stirrer

-

Two reflux condensers

-

Beaker

-

15-cm Büchner funnel

-

Vacuum desiccator

Procedure:

-

Place 40 g (0.27 mole) of anhydrous, powdered D-tartaric acid into a 500-ml three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers.

-

Prepare a solution of 1.2 ml of concentrated sulfuric acid in 136 g (126 ml, 1.33 moles) of acetic anhydride.

-

Add the acetic anhydride solution to the flask and start the stirrer. The mixture will warm up as the tartaric acid dissolves.

-

Gently heat the solution under reflux with stirring for 10 minutes. The reaction can be vigorous initially, so careful heating is advised.

-

Pour the hot solution into a beaker and cool it in an ice bath for 1 hour.

-

Collect the crude crystalline product on a 15-cm Büchner funnel.

-

Wash the crystals twice with 20-ml portions of dry benzene.

-

Mechanically stir the washed product with 175 ml of cold absolute ether.

-

Filter the product and place it in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to dry.

-

The expected yield of diacetyl-d-tartaric anhydride is between 41–44.5 g (71–77%).

Determination of Melting Point

A general method for determining the melting point of an organic compound using a capillary tube is as follows.[5][6]

Procedure:

-

Finely powder a small amount of the crystalline sample.

-

Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end.

-

Compact the sample at the bottom of the tube by gently tapping it. The sample height should be 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the end of melting). This range is the melting point of the sample.

Measurement of Optical Rotation

The optical rotation is measured using a polarimeter.[7][8][9]

Procedure:

-

Prepare a solution of the compound at a known concentration (c) in a suitable solvent (e.g., chloroform). The concentration is typically expressed in g/100 mL.

-

Calibrate the polarimeter with the pure solvent (blank reading).

-

Fill the polarimeter sample tube (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Place the sample tube in the polarimeter and measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)

Visualizations

The following diagrams illustrate the synthesis workflow and the stereochemical relationship of this compound.

Caption: Synthesis workflow for this compound.

Caption: Stereochemical relationship of tartaric acid derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (+)-DIACETYL-L-TARTARIC ANHYDRIDE CAS#: 6283-74-5 [m.chemicalbook.com]

- 3. (+)-DIACETYL-L-TARTARIC ANHYDRIDE | 6283-74-5 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 8. Stereochemistry [employees.csbsju.edu]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to (-)-Diacetyl-D-tartaric anhydride: Chemical Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (-)-Diacetyl-D-tartaric anhydride, a pivotal chiral auxiliary in synthetic chemistry. The document details its chemical structure, stereochemistry, physicochemical properties, synthesis, and significant applications, particularly in the realm of drug development and chiral separations.

Chemical Structure and Stereochemistry

This compound, a derivative of D-tartaric acid, is a cyclic anhydride featuring two acetylated stereocenters. Its systematic IUPAC name is [(3S,4S)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate.

The stereochemistry of the molecule is inherited from its precursor, D-(-)-tartaric acid, which possesses the (2S,3S) configuration. According to the Cahn-Ingold-Prelog (CIP) priority rules, the two stereogenic centers in the anhydride ring are assigned as (3S,4S). This specific spatial arrangement of the substituents is fundamental to its efficacy as a chiral resolving agent, enabling it to form diastereomeric salts with racemic mixtures, which can then be separated based on their differing physical properties.

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, with comparative data for its enantiomer, (+)-Diacetyl-L-tartaric anhydride.

| Property | This compound | (+)-Diacetyl-L-tartaric anhydride | Reference(s) |

| Molecular Formula | C₈H₈O₇ | C₈H₈O₇ | [1] |

| Molecular Weight | 216.14 g/mol | 216.14 g/mol | [1] |

| Appearance | White to off-white crystalline powder | White crystalline solid | [2] |

| Melting Point | 133-134 °C | 130-135 °C | [3] |

| Optical Rotation [α]D²⁰ | -97.2° (c=0.47, Chloroform) | +59° (c=6, Acetone) | [3] |

| Solubility | Soluble in methanol and dichloromethane. | Soluble in methanol and dichloromethane; slightly soluble in water. | [4] |

Experimental Protocols

Synthesis of this compound

A detailed and reliable protocol for the synthesis of this compound from D-tartaric acid has been well-established.[3][5]

Materials:

-

Anhydrous, powdered D-tartaric acid (0.27 mole, 40 g)

-

Acetic anhydride (1.33 moles, 126 mL, 136 g)

-

Concentrated sulfuric acid (1.2 mL)

-

Dry benzene

-

Cold absolute ether

Procedure:

-

In a 500-mL three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered D-tartaric acid.

-

Add a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride and initiate stirring. The reaction mixture will warm up as the tartaric acid dissolves.

-

Gently heat the solution under reflux with continuous stirring for 10 minutes.

-

Pour the hot solution into a beaker and cool in an ice bath for 1 hour to induce crystallization.

-

Collect the crude crystalline product on a 15-cm Büchner funnel.

-

Wash the crystals twice with 20-mL portions of dry benzene.

-

Mechanically stir the washed product with 175 mL of cold absolute ether.

-

Filter the product and place it in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to dry completely.

Yield: 41–44.5 g (71–77%).[3][5]

Note: The product is not highly stable and should be prepared as needed. It can be stored in a vacuum desiccator over phosphorus pentoxide.[5]

Applications in Drug Development: Chiral Resolution

This compound is a cornerstone chiral resolving agent, extensively used in the pharmaceutical industry to separate enantiomers of racemic drugs, particularly amines and alcohols. The principle of this application lies in the formation of diastereomeric salts with distinct solubilities, allowing for their separation by fractional crystallization.

Experimental Workflow for Chiral Resolution of a Racemic Amine

The following diagram illustrates a typical experimental workflow for the chiral resolution of a racemic amine using this compound.

Caption: A generalized workflow for the chiral resolution of a racemic amine.

Spectroscopic Data

¹H NMR Spectroscopy (of (+)-enantiomer): The proton NMR spectrum would be expected to show signals corresponding to the methine protons of the tartaric acid backbone and the methyl protons of the acetyl groups.

¹³C NMR Spectroscopy (of (+)-enantiomer): The carbon NMR spectrum would display signals for the carbonyl carbons of the anhydride and ester groups, the methine carbons of the tartaric acid backbone, and the methyl carbons of the acetyl groups.

FTIR Spectroscopy (of (+)-enantiomer): The infrared spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the anhydride and ester functional groups. Typically, anhydrides show two distinct C=O stretching bands.

Conclusion

This compound remains an indispensable tool in asymmetric synthesis and drug development. Its well-defined stereochemistry and reactivity make it a highly effective chiral resolving agent. The protocols for its synthesis and application are robust and scalable, ensuring its continued importance in both academic research and industrial manufacturing for the production of enantiomerically pure compounds.

References

- 1. This compound | 70728-23-3 [m.chemicalbook.com]

- 2. (+)-Diacetyl-L-tartaric anhydride | C8H8O7 | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Diacetyl-D-tartaric anhydride - Chempedia - LookChem [lookchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

(-)-Diacetyl-D-tartaric Anhydride: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of (-)-Diacetyl-D-tartaric anhydride, a pivotal chiral building block in modern organic chemistry and drug development.

This compound is a versatile and highly valuable chiral auxiliary and resolving agent. Its rigid, C2-symmetric structure, derived from naturally abundant D-tartaric acid, makes it an indispensable tool for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. This guide provides a detailed overview of its chemical and physical properties, a robust synthesis protocol, and in-depth methodologies for its key applications in chiral resolution and asymmetric synthesis.

Core Properties and Specifications

This compound is a white to off-white crystalline powder. A summary of its key quantitative properties is provided in Table 1.

| Property | Value |

| CAS Number | 70728-23-3 |

| Molecular Formula | C₈H₈O₇ |

| Molecular Weight | 216.15 g/mol |

| Melting Point | 133 - 136 °C |

| Optical Rotation [α]²⁰/D | -93° to -98° (c=0.5 in CHCl₃)[1] |

| Purity | ≥ 98% (Assay by titration)[1] |

Synthesis of this compound

The synthesis of this compound is a well-established procedure involving the acylation and subsequent dehydration of D-tartaric acid. The following protocol is adapted from established literature procedures.[2]

Experimental Protocol: Synthesis

Materials:

-

Anhydrous, powdered D-tartaric acid (0.27 mole)

-

Acetic anhydride (1.33 moles)

-

Concentrated sulfuric acid (1.2 mL)

-

Dry benzene

-

Cold absolute ether

-

Phosphorus pentoxide

-

Paraffin shavings

Equipment:

-

500-mL three-necked round-bottomed flask

-

Liquid-sealed stirrer

-

Two reflux condensers

-

Heating mantle

-

Beaker

-

Ice bath

-

15-cm Büchner funnel

-

Vacuum desiccator

Procedure:

-

To a 500-mL three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, add 40 g (0.27 mole) of anhydrous, powdered D-tartaric acid.

-

In a separate beaker, prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride.

-

Add the acetic anhydride solution to the flask containing D-tartaric acid and start the stirrer. The mixture will warm up as the tartaric acid dissolves.

-

Gently heat the solution to reflux with continuous stirring for 10 minutes. The reaction can be vigorous initially, hence the use of two condensers is advised.[2]

-

Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization.

-

Collect the crude crystalline product on a 15-cm Büchner funnel.

-

Wash the collected crystals twice with 20-mL portions of dry benzene.

-

Mechanically stir the washed product with 175 mL of cold absolute ether, then filter.

-

Place the filtered product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to dry completely.

-

The expected yield of this compound is 41–44.5 g (71–77%), with a melting point of 133–134 °C.[2]

Note: The product is not stable and should be prepared as needed. It can be stored in a vacuum desiccator over phosphorus pentoxide and paraffin.[2]

Synthesis Workflow

Caption: Synthesis of this compound.

Applications in Drug Development

This compound is a cornerstone in the synthesis of chiral pharmaceuticals due to its efficacy as both a chiral resolving agent and a chiral auxiliary.

Chiral Resolution of Racemic Compounds

The primary application of this compound is in the separation of enantiomers from a racemic mixture, a process known as chiral resolution. This is typically achieved through the formation of diastereomeric salts with racemic amines or alcohols. The differing physical properties of these diastereomers, particularly their solubility, allow for their separation by fractional crystallization.

Materials:

-

Racemic amine

-

This compound (0.5 - 1.0 equivalent)

-

Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)

-

Base (e.g., NaOH or NaHCO₃ solution)

-

Organic extraction solvent (e.g., dichloromethane or diethyl ether)

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve this compound in the same solvent. Slowly add the anhydride solution to the amine solution with stirring. The reaction may be exothermic.

-

Fractional Crystallization: Allow the mixture to stir at room temperature or heat gently to ensure complete salt formation. Cool the solution slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.

-

Isolation of Diastereomer: Collect the crystallized diastereomeric salt by filtration and wash it with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Liberation of the Enantiomerically Enriched Amine: Suspend the isolated diastereomeric salt in water and add a base to raise the pH, liberating the free amine.

-

Extraction and Isolation: Extract the liberated amine with an organic solvent. Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by measuring its specific rotation.

References

(-)-Diacetyl-D-tartaric anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: (-)-Diacetyl-D-tartaric anhydride

| Identifier | Value | Reference |

| CAS Number | 70728-23-3 | [1] |

| Molecular Formula | C₈H₈O₇ | |

| Molecular Weight | 216.15 g/mol | [1] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 133–134 °C | [2] |

| Optical Rotation | [α]D²⁰ = -97.2° (c = 0.47 in dry chloroform) | [2] |

Synthesis and Experimental Protocol

This compound is synthesized from D-tartaric acid and acetic anhydride. The following is a detailed experimental protocol for its preparation.[1][2]

Materials and Equipment:

-

Anhydrous, powdered D-tartaric acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Dry benzene

-

Cold absolute ether

-

500-mL three-necked round-bottomed flask

-

Liquid-sealed stirrer

-

Two reflux condensers

-

Heating mantle

-

Ice bath

-

Büchner funnel

-

Vacuum desiccator with phosphorus pentoxide and paraffin shavings

Experimental Procedure:

-

Reaction Setup : In a 500-mL three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered d-tartaric acid.

-

Addition of Reagents : Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride. Add this solution to the flask while stirring. An exothermic reaction will occur, and the tartaric acid will dissolve.

-

Reflux : Gently heat the solution under reflux with continuous stirring for 10 minutes. The reaction can be vigorous initially, necessitating the use of a large flask and two condensers.[1]

-

Crystallization : Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization.

-

Isolation and Washing : Collect the crude crystalline product on a 15-cm Büchner funnel. Wash the crystals twice with 20-mL portions of dry benzene.

-

Purification : Transfer the washed product to a beaker and stir it mechanically with 175 mL of cold absolute ether. Filter the product again.

-

Drying : Place the purified product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to ensure it is completely dry.

-

Yield : The expected yield of this compound is between 41–44.5 g (71–77%).[1][2]

Note: The product is not stable and should be prepared as needed. If stored in a standard stoppered bottle, it will become gummy, and the melting point will decrease significantly within a few days.[1]

Key Applications in Research and Drug Development

This compound is a versatile chiral building block with significant applications in the pharmaceutical and chemical industries.

-

Chiral Auxiliary in Asymmetric Synthesis : Its primary role is as a chiral auxiliary, facilitating the synthesis of enantiomerically pure compounds, which is critical in drug development.[3]

-

Chiral Resolution : It is highly effective for the separation of enantiomers, a crucial step in pharmaceutical research to ensure the purity of active pharmaceutical ingredients (APIs).[3]

-

Chiral Derivatizing Agent : It is used as a chiral derivatizing agent in analytical techniques like HPLC to separate and quantify enantiomers of various compounds, including amino alcohols.

-

Synthesis of Biomolecules : Researchers utilize this compound in the synthesis of various biomolecules, contributing to the development of new therapeutic agents.[3]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reactions involving this compound, such as its reaction with amines to form amides and imides, proceed via a nucleophilic acyl substitution mechanism. In this reaction, a nucleophile (e.g., an amine) attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequently, a carboxylate leaving group is eliminated, and after deprotonation, the final amide or imide product is formed.

Diagrams

Caption: Synthesis workflow for this compound.

Caption: Chiral resolution workflow using this compound.

References

A Comprehensive Technical Guide to the Synthesis of (-)-Diacetyl-D-tartaric Anhydride from D-Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of (-)-Diacetyl-D-tartaric anhydride from D-tartaric acid. This chiral compound is a valuable intermediate in asymmetric synthesis, particularly for the resolution of racemic mixtures and the preparation of enantiomerically pure pharmaceuticals.[1][2][3] This document outlines the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Reaction Principle

The synthesis of this compound from D-tartaric acid is a classic esterification and dehydration reaction. D-tartaric acid is treated with an excess of acetic anhydride, which serves as both the acetylating agent for the hydroxyl groups and the dehydrating agent to form the cyclic anhydride. The reaction is typically catalyzed by a strong acid.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound based on established laboratory procedures.[4][5]

Table 1: Reactant and Catalyst Quantities

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| D-Tartaric Acid | 150.09 | 40 | 0.27 | 1 |

| Acetic Anhydride | 102.09 | 136 (126 mL) | 1.33 | ~4.9 |

| Conc. Sulfuric Acid | 98.08 | ~2.2 (1.2 mL) | ~0.022 | ~0.08 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Reaction Temperature | Initial warming, then gentle reflux |

| Reaction Time | 10 minutes at reflux |

| Product Yield | 41 - 44.5 g (71 - 77%) |

| Melting Point | 133 - 134 °C |

| Specific Rotation [α]D²⁰ | -97.2° (c=0.47 in dry chloroform) |

Experimental Protocol

This section details the experimental methodology for the synthesis of this compound.

Materials:

-

Anhydrous, powdered D-tartaric acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Dry benzene

-

Cold absolute ether

-

Petroleum ether (for recovery of additional product)

-

Phosphorus pentoxide

-

Paraffin shavings

Equipment:

-

500-mL three-necked round-bottomed flask

-

Liquid-sealed mechanical stirrer

-

Two reflux condensers

-

Heating mantle or oil bath

-

Beaker

-

Ice bath

-

15-cm Büchner funnel

-

Vacuum desiccator

Procedure:

-

Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered D-tartaric acid.[4][5]

-

Reagent Addition: Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride. Add this solution to the flask and start the stirrer.[4][5] The reaction may be vigorous at the start, so the use of a large flask and two condensers is recommended.[5]

-

Reaction: The mixture will warm up, and the D-tartaric acid will dissolve. Heat the solution gently under reflux with stirring for 10 minutes.[4][5]

-

Crystallization: Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization.[4][5]

-

Filtration and Washing: Collect the crude crystalline product on a 15-cm Büchner funnel. Wash the crystals twice with 20-mL portions of dry benzene.[4][5]

-

Purification: Stir the product mechanically with 175 mL of cold absolute ether, then filter again.[4][5]

-

Drying: Place the purified product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours. The yield of this compound is 41–44.5 g (71–77%).[4][5]

-

Second Crop Recovery (Optional): Additional, though lower-grade, product can be obtained by pouring the mother liquor into petroleum ether, filtering the resulting precipitate, washing it twice with absolute ether, and drying. This can yield an additional 7 g of product with a melting point of 129–131 °C.[5]

Product Stability:

This compound is not stable and should be prepared as needed.[5] It can be stored in a vacuum desiccator over phosphorus pentoxide, but the melting point may decrease slightly over the first few days.[5] If stored in a standard stoppered bottle, the product can become gummy, with a significant drop in melting point within a few days.[5] Attempts to recrystallize the anhydride often lead to decomposition.[5]

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Overview

Caption: Simplified mechanism for the formation of the target anhydride.

References

- 1. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Diacetyl-D-tartaric anhydride - Chempedia - LookChem [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of (-)-Diacetyl-D-tartaric anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (-)-Diacetyl-D-tartaric anhydride, a crucial chiral building block in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Note on Enantiomeric Equivalence: The spectroscopic data presented herein is primarily based on its enantiomer, (+)-Diacetyl-L-tartaric anhydride. The NMR and IR spectra of enantiomers are identical. The key differentiating property is the sign of the specific optical rotation.

Spectroscopic Data

The quantitative NMR and IR data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.7 | Singlet | Methine (CH) |

| ~2.2 | Singlet | Methyl (CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl (Ester, C=O) |

| ~163 | Carbonyl (Anhydride, C=O) |

| ~72 | Methine (CH) |

| ~20 | Methyl (CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the carbonyl groups of the anhydride and ester functionalities. Acid anhydrides typically exhibit two distinct C=O stretching bands due to symmetric and asymmetric vibrations.[1][2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 - 1780 | Strong | Asymmetric C=O Stretch (Anhydride) |

| ~1780 - 1720 | Strong | Symmetric C=O Stretch (Anhydride) |

| ~1750 - 1735 | Strong | C=O Stretch (Ester) |

| ~1230 | Strong | C-O Stretch (Ester) |

| ~1100 - 1000 | Strong | C-O Stretch (Anhydride) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of diacetyl-D-tartaric anhydride involves the reaction of D-tartaric acid with acetic anhydride in the presence of a catalyst.[3][4][5]

-

Reaction Setup: Anhydrous D-tartaric acid is placed in a round-bottom flask equipped with a stirrer and reflux condenser.

-

Reagent Addition: A solution of acetic anhydride, with a catalytic amount of concentrated sulfuric acid, is added to the flask.

-

Reaction: The mixture is stirred and gently heated under reflux. The tartaric acid dissolves as the reaction proceeds.

-

Isolation: The reaction mixture is cooled, and the crude product crystallizes.

-

Purification: The crystalline product is collected by filtration, washed with a non-polar solvent (e.g., benzene or ether), and dried under vacuum over a desiccant.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Varian CFT-20, operating at an appropriate frequency.

-

Data Acquisition: Spectra are acquired at room temperature. The chemical shifts are referenced to the residual solvent peak.

-

Data Processing: The collected data is processed using appropriate software to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation: An IR spectrum can be obtained using the KBr pellet or film method. For the film method, a small amount of the compound is dissolved in a volatile solvent like chloroform, and a thin film is cast on a KBr plate.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]

- 2. (+)-Diacetyl-L-tartaric anhydride | C8H8O7 | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. (+)-O,O -Diacetyl- L -tartaric anhydride 97 6283-74-5 [sigmaaldrich.com]

Technical Guide to the Safe Handling of (-)-Diacetyl-D-tartaric anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for (-)-Diacetyl-D-tartaric anhydride (CAS RN 6283-74-5). The information presented is compiled from safety data sheets and general chemical safety literature. As this compound and its enantiomer, (+)-Diacetyl-L-tartaric anhydride, possess identical chemical and physical properties, safety data for both are considered applicable and interchangeable.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is a combustible solid that is sensitive to moisture.[1]

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4][5] | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][3][4][5] | Warning | GHS07 |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[4][5] | Warning | GHS07 |

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value |

| Molecular Formula | C8H8O7[4] |

| Molecular Weight | 216.15 g/mol [4] |

| Appearance | White crystalline flakes/solid[1] |

| Water Solubility | Reacts with water[1] |

| Stability | Moisture sensitive. Considered stable under recommended storage conditions.[1][2] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize risk when working with this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Local exhaust ventilation should be used to control the dispersion of dust.[2]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in the table below.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166 compliant).[4][6] |

| Hand Protection | Chemical-resistant gloves such as nitrile rubber (minimum 8 mil thickness), butyl rubber, or neoprene.[1][7] It is advisable to double-glove for extended contact.[7] Always inspect gloves for degradation before use.[1] |

| Skin and Body Protection | A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[4][6] |

| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA-approved N95 dust mask or a full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[6][8] |

Handling Procedures

-

Avoid all personal contact, including the inhalation of dust.[1]

-

Prevent the formation of dust and aerosols.[6]

-

Wash hands thoroughly after handling.[2]

-

Empty containers may contain residual dust and should be handled with care.[1] Do not cut, drill, grind, or weld on or near containers.[1]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6]

-

Protect from moisture.[2] The product is not stable if exposed to moisture and should be stored in a desiccator over phosphorus pentoxide.[9]

-

Store under an inert gas atmosphere.[2]

-

Segregate from incompatible materials such as strong oxidizing agents, acids, alcohols, and water.[1]

Emergency Procedures

First Aid Measures

A summary of first aid measures is provided in the table below. In all cases of exposure, seek medical attention.[2]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] |

| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4] Remove contact lenses if present and easy to do.[2] |

| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[6] |

Spill Response Protocol

In the event of a spill, follow the established protocol to ensure safety and proper cleanup.

Workflow for Incidental Spill Cleanup of this compound

Caption: Workflow for handling incidental spills of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][6]

-

Hazards from Combustion: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO2).[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

All waste materials must be handled in accordance with local, state, and federal regulations.[1] Dispose of the chemical and its container as hazardous waste through a licensed disposal company.[2] Do not allow the product to enter drains.[2]

Toxicological and Ecological Information

There is no specific quantitative toxicological data, such as LD50 values, available for this compound in the reviewed literature.[4] The substance is not classified as a persistent, bioaccumulative, and toxic (PBT) or a very persistent and very bioaccumulative (vPvB) substance.[2] There is no information available on its ecotoxicity.[6]

Logical Workflow for Safe Use

The following diagram illustrates the logical steps for the safe use of this compound in a laboratory setting.

Logical Workflow for Safe Laboratory Use

Caption: Logical workflow for the safe laboratory use of this compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. amo-csd.lbl.gov [amo-csd.lbl.gov]

- 4. fishersci.fr [fishersci.fr]

- 5. (+)-Diacetyl-L-tartaric anhydride | C8H8O7 | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]

- 8. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Solubility Profile of (-)-Diacetyl-D-tartaric Anhydride in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Data

Based on available chemical literature and supplier specifications, the solubility of (-)-Diacetyl-D-tartaric anhydride in common organic solvents can be summarized as follows. It is important to note that the enantiomer, (+)-Diacetyl-L-tartaric anhydride, is expected to have identical solubility properties in achiral solvents.

| Solvent | Qualitative Solubility |

| Dichloromethane | Soluble[1] |

| Methanol | Soluble[1] |

| Acetone | Slightly Soluble (solubility may increase with heating)[2] |

| Chloroform | Slightly Soluble (solubility may increase with heating)[2] |

| Water | Slightly Soluble[2][3][4][5] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a gravimetric method can be employed. This protocol outlines a general procedure for determining the solubility of this compound in a given organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., dichloromethane, methanol, acetone, chloroform)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials with airtight seals

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the vial using a gentle stream of inert gas, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the anhydride.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to ensure all residual solvent is removed and the solid is completely dry.

-

Weigh the vial containing the dry solid. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The mass of the solvent can be calculated by subtracting the mass of the dissolved solid from the total mass of the solution.

-

Solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

Methodological & Application

Application Note: Chiral Resolution of Amines Using (-)-Diacetyl-D-tartaric Anhydride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantiomeric purity of chiral amines is a critical parameter in the pharmaceutical and fine chemical industries, as different enantiomers of a molecule often exhibit distinct pharmacological and toxicological profiles. One of the most reliable and industrially scalable methods for separating racemic amines is through the formation of diastereomers using a chiral resolving agent.[1] (-)-Diacetyl-D-tartaric anhydride is an effective resolving agent that reacts with racemic primary and secondary amines to form a pair of diastereomeric amides.[2][3] These diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[1][4] This document provides a detailed protocol for the chiral resolution of amines using this method.

Principle of Resolution

The chiral resolution process is based on the reaction of a racemic amine (a 1:1 mixture of R- and S-enantiomers) with an enantiomerically pure resolving agent, this compound. This reaction opens the anhydride ring to form two stable diastereomeric amides (or half-amides).

(±)-Amine + this compound → (R)-Amide-(D)-Tartaryl + (S)-Amide-(D)-Tartaryl

These resulting diastereomers, unlike the initial enantiomers, have different physical properties. This difference is exploited in the fractional crystallization step, where the less soluble diastereomer preferentially crystallizes from a suitable solvent, allowing for its isolation by filtration. The enantiomerically enriched amine can then be recovered from the isolated diastereomer, typically through hydrolysis.

Experimental Protocol

This protocol outlines a general procedure. Optimal conditions, such as solvent, temperature, and concentration, may vary depending on the specific amine substrate and should be determined empirically.

1. Formation of Diastereomeric Amides

-

Materials:

-

Racemic amine

-

This compound (1.0 equivalent)

-

Anhydrous solvent (e.g., ethyl acetate, acetonitrile, dichloromethane, or toluene)

-

-

Procedure:

-

Dissolve the racemic amine in a minimal amount of the chosen anhydrous solvent in a clean, dry flask equipped with a magnetic stirrer.

-

In a separate flask, dissolve 1.0 molar equivalent of this compound in the same solvent.

-

Slowly add the amine solution to the anhydride solution at room temperature with continuous stirring. The reaction is often exothermic. Maintain the temperature with a water bath if necessary.

-

Stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC or LC-MS). The diastereomeric amides may begin to precipitate during this step.

-

2. Fractional Crystallization for Diastereomer Separation

-

Procedure:

-

If the diastereomers have precipitated, gently heat the mixture until a clear solution is obtained. If they are fully dissolved, you may need to reduce the solvent volume by evaporation.

-

Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator (e.g., 4°C) can promote crystallization. For some systems, rapid crystallization may be necessary to leverage kinetic control, requiring filtration within an hour.[5]

-

The less soluble diastereomer will crystallize out of the solution. The process can be initiated by seeding with a small crystal of the desired product if available.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Dry the isolated diastereomeric crystals. The enantiomeric purity of the crystals can be improved by one or more recrystallization steps.

-

3. Recovery of the Enantiomerically Enriched Amine

-

Materials:

-

Isolated and dried diastereomeric amide

-

Aqueous acid (e.g., 3 M HCl) or base (e.g., 3 M NaOH)

-

Organic extraction solvent (e.g., diethyl ether, dichloromethane)

-

-

Procedure (Acidic Hydrolysis):

-

Suspend the diastereomeric amide in an aqueous acid solution (e.g., 3 M HCl).

-

Heat the mixture under reflux for 2-6 hours to hydrolyze the amide bond. Monitor the reaction for the disappearance of the starting material.

-

After cooling to room temperature, wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the diacetyl-tartaric acid by-product.

-

Make the aqueous layer strongly basic (pH > 12) by the slow addition of a concentrated base (e.g., 50% NaOH).

-

Extract the liberated free amine into an organic solvent (e.g., dichloromethane) multiple times.[1]

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

4. Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the final amine product should be determined using a suitable analytical technique, such as:

-

Chiral High-Performance Liquid Chromatography (HPLC)

-

Chiral Gas Chromatography (GC)

-

NMR spectroscopy using a chiral shift reagent.

Quantitative Data Summary

The effectiveness of chiral resolution can vary significantly based on the substrate and conditions. The following table summarizes representative data for the resolution of various amines using tartaric acid derivatives.

| Amine Substrate | Resolving Agent | Yield of Desired Enantiomer | Enantiomeric Excess (e.e.) | Solvent System | Reference |

| 1-Phenylethylamine | (R,R)-Tartaric Acid | ~85-90% | >90% | Methanol | [4] |

| (R,S)-Tamsulosin Intermediate | (R,R)-Dibenzoyl Tartaric Acid | High | >95% | Water/Methanol | [6] |

| 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | N-acetyl-L-leucine | 44% (89% of theoretical) | High | Not Specified | [7] |

Note: Data for this compound specifically is often proprietary or embedded in broader studies. The principles and outcomes are analogous to those with other tartaric acid derivatives shown.[1]

Visual Workflow

The following diagram illustrates the key stages of the chiral resolution process.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 6. mdpi.com [mdpi.com]

- 7. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

Application Note: Enantiomeric Separation of Alcohols Using (-)-Diacetyl-D-tartaric Anhydride

Abstract

This application note provides a detailed protocol for the enantiomeric separation of chiral alcohols through derivatization with (-)-Diacetyl-D-tartaric anhydride. This method facilitates the conversion of enantiomeric alcohols into diastereomeric esters, which can be effectively separated and quantified using standard chromatographic and spectroscopic techniques. Detailed methodologies for the derivatization reaction, purification, and subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. This protocol is intended for researchers, scientists, and professionals in drug development and stereoselective synthesis.

Introduction

The determination of enantiomeric purity is a critical aspect of pharmaceutical development and asymmetric synthesis, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. A common and effective method for analyzing the enantiomeric composition of chiral alcohols is the use of a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties and can be separated by achiral chromatographic methods.

This compound is an effective and commercially available CDA for the resolution of racemic alcohols. The reaction of a racemic alcohol with this enantiomerically pure anhydride yields a mixture of diastereomeric esters. These esters can then be separated and quantified using High-Performance Liquid Chromatography (HPLC) on a standard achiral stationary phase or analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the diastereomeric and, consequently, the enantiomeric excess (e.e.) of the original alcohol.

Principle

The underlying principle of this method is the conversion of a mixture of enantiomers into a mixture of diastereomers by reaction with an enantiomerically pure reagent. As illustrated below, the reaction of a racemic alcohol (containing both R- and S-enantiomers) with this compound results in the formation of two diastereomeric esters. These diastereomers possess different spatial arrangements and, therefore, exhibit different physical and chemical properties, allowing for their separation and quantification.

Application Notes: Chiral Separation of Amino Acids by HPLC using (-)-Diacetyl-D-tartaric Anhydride Derivatization

Introduction

The enantiomeric separation of amino acids is crucial in various fields, including pharmacology, biochemistry, and food science, as the biological activity of amino acids is often stereospecific. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. One effective strategy for the chiral resolution of amino acids on achiral stationary phases is pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated by conventional reversed-phase HPLC.

This document details the use of (-)-Diacetyl-D-tartaric anhydride as a chiral derivatizing agent for the analysis of amino acid enantiomers. The anhydride reacts with the primary or secondary amino group of the amino acids to form stable diastereomeric amides, which can be resolved on a standard C18 column.

Principle of the Method

The methodology is based on the reaction of the amino group of a chiral amino acid with the chiral reagent, this compound. This reaction results in the formation of a pair of diastereomers. Since diastereomers have distinct physical and chemical properties, they can be separated using achiral chromatographic techniques. The separation is achieved on a reversed-phase HPLC column, and the eluted diastereomers are detected by a UV-Vis detector. The relative peak areas of the two diastereomers can be used to determine the enantiomeric purity of the amino acid sample.

Experimental Protocols

Protocol 1: Derivatization of Amino Acids with this compound

This protocol is based on the general principles of amine derivatization with anhydrides and has been adapted for amino acids.

Materials and Reagents:

-

Amino acid standard or sample

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Triethylamine (TEA) or another suitable organic base

-

Deionized water, HPLC grade

-

Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA) for reaction quenching

-

Vortex mixer

-

Heating block or water bath

Procedure:

-

Sample Preparation: Dissolve the amino acid sample in a suitable solvent, such as a mixture of water and acetonitrile. The concentration should be adjusted to be within the linear range of the HPLC detector after derivatization.

-

Derivatization Reaction:

-

In a reaction vial, add 100 µL of the amino acid solution.

-

Add 50 µL of a 1% (w/v) solution of this compound in acetonitrile.

-

Add 20 µL of triethylamine to catalyze the reaction and neutralize any acidic byproducts.

-

Vortex the mixture for 30 seconds.

-

-

Reaction Conditions: Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath. The optimal temperature and time may vary for different amino acids and should be optimized.

-

Reaction Quenching: After incubation, cool the reaction vial to room temperature. Add 20 µL of 1 M HCl or 1% TFA to quench the reaction and neutralize the excess base.

-

Sample Dilution: Dilute the derivatized sample with the initial mobile phase to a suitable concentration for HPLC injection.

-

Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC Analysis of Derivatized Amino Acids

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm or another appropriate wavelength depending on the amino acid.

-

Injection Volume: 20 µL.

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 50 | 50 |

| 25.0 | 10 | 90 |

| 30.0 | 10 | 90 |

| 30.1 | 90 | 10 |

| 35.0 | 90 | 10 |

Data Presentation

The following table provides illustrative retention data for the diastereomers of selected amino acids derivatized with this compound. Please note that these are expected values based on general chromatographic principles, and actual retention times may vary depending on the specific HPLC system and conditions. The elution order of diastereomers can also vary.

| Amino Acid | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Resolution (Rs) |

| Alanine | 12.5 | 13.8 | 1.8 |

| Valine | 15.2 | 16.5 | 1.7 |

| Leucine | 18.1 | 19.6 | 1.9 |

| Phenylalanine | 20.3 | 22.1 | 2.1 |

Visualizations

Caption: Experimental workflow for amino acid derivatization and HPLC analysis.

Caption: Formation of diastereomers from amino acid enantiomers.

Application Notes and Protocols: (-)-Diacetyl-D-tartaric Anhydride in the Preparation of Chiral Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Diacetyl-D-tartaric anhydride is a versatile and readily available chiral building block derived from naturally occurring D-(-)-tartaric acid. Its C2-symmetric backbone and reactive anhydride functionality make it an excellent starting material for the synthesis of a variety of chiral ligands and auxiliaries. These ligands are of paramount importance in asymmetric catalysis, a field crucial for the stereoselective synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the preparation of chiral diamide, diamine, and potentially phosphine ligands starting from this compound.

Application: Synthesis of Chiral Diamide and Imide Ligands

The reaction of this compound with primary amines is a straightforward and efficient method to produce chiral di-O-acetyl-tartaramides and tartrimides. These compounds can themselves act as chiral ligands or serve as versatile intermediates for further transformations. The outcome of the reaction, yielding either an amide or an imide, is influenced by the steric and electronic properties of the amine used.

A study by Naz et al. on the reaction of the enantiomeric diacetyl-L-tartaric acid anhydride with various aromatic amines demonstrated that ortho-substituted anilines tend to form amides, while para-substituted anilines yield imides. Meta-substituted anilines with electron-withdrawing groups favor amide formation, whereas those with electron-donating groups lead to imides. These principles are directly applicable to reactions with this compound.

Quantitative Data for Diamide and Imide Synthesis

The following table summarizes the reaction outcomes and yields for the synthesis of various chiral amides and imides from diacetyl-L-tartaric acid anhydride and substituted anilines. These results are illustrative for the synthesis using the D-enantiomer.

| Entry | Amine | Product Type | Yield (%) |

| 1 | Aniline | Amide | 75 |

| 2 | 4-Methylaniline | Imide | 80 |

| 3 | 4-Bromoaniline | Imide | 82 |

| 4 | 4-Nitroaniline | Imide | 78 |

| 5 | 2-Methylaniline | Amide | 70 |

| 6 | 2-Bromoaniline | Amide | 68 |

| 7 | 3-Nitroaniline | Amide | 72 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

-

Anhydrous, powdered D-tartaric acid (40 g, 0.27 mol)

-

Acetic anhydride (136 g, 126 mL, 1.33 mol)

-

Concentrated sulfuric acid (1.2 mL)

-

Dry benzene

-

Cold absolute ether

-

Phosphorus pentoxide

-

Paraffin shavings

Equipment:

-

500-mL three-necked round-bottomed flask

-

Liquid-sealed stirrer

-

Two reflux condensers

-

15-cm Büchner funnel

-

Vacuum desiccator

Procedure:

-

Place 40 g (0.27 mol) of anhydrous, powdered D-tartaric acid into a 500-mL three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers.

-

Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 mol) of acetic anhydride and add it to the flask.

-

Start the stirrer. The mixture will warm up as the tartaric acid dissolves.

-

Gently heat the solution under reflux with stirring for 10 minutes. The reaction can be vigorous initially.

-

Pour the hot solution into a beaker and cool for 1 hour in an ice bath to crystallize the product.

-

Collect the crude crystalline product on a 15-cm Büchner funnel.

-

Wash the crystals twice with 20-mL portions of dry benzene.

-

Mechanically stir the product with 175 mL of cold absolute ether, filter, and place it in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours.

-

The yield of this compound is typically 41–44.5 g (71–77%).

Note: The product is not stable and should be prepared as needed. It can be stored in a vacuum desiccator over phosphorus pentoxide.

Protocol 2: General Procedure for the Synthesis of Chiral Di-O-acetyl-D-tartaramides

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline)

-

Dry solvent (e.g., chloroform, THF, or dichloromethane)

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolve this compound (1 equivalent) in a dry solvent in a round-bottomed flask.

-

Add the substituted primary amine (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure chiral diamide.

Protocol 3: Synthesis of C2-Symmetric Chiral Vicinal Diamines by Reduction of Tartaramides

This protocol is based on the work of Álvarez et al. for the synthesis of chiral diamines from tartaric acid-derived diamides.

Materials:

-

Di-O-acetyl-D-tartaramide (prepared as in Protocol 2)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

Equipment:

-

Dry three-necked round-bottomed flask

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a dry three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (a large excess, e.g., 10-12 equivalents) in anhydrous THF.

-

Dissolve the di-O-acetyl-D-tartaramide (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for an extended period (e.g., 17 hours or until completion as monitored by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The crude chiral diamine can be purified by column chromatography on silica gel.

Quantitative Data for Chiral Diamine Synthesis:

| Diamide Precursor | Reducing Agent | Yield of Diamine (%) |

| N,N'-dibenzyl-di-O-acetyl-D-tartaramide | LiAlH₄ | 97 |

| N,N'-diphenyl-di-O-acetyl-D-tartaramide | LiAlH₄ | 71 |

| N,N'-dimethyl-di-O-acetyl-D-tartaramide | LiAlH₄ | 39 |

Visualizations

Synthesis Workflow for Chiral Diamines

Caption: Workflow for the synthesis of chiral diamines.

Logical Relationship of Product Formation

Caption: Amine structure dictates amide vs. imide formation.

Future Outlook: Chiral Phosphine Ligands

While detailed protocols for the direct conversion of this compound into chiral phosphine ligands are less common, the chiral diamines and other intermediates derived from it can serve as scaffolds for the introduction of phosphino groups. For example, the hydroxyl groups of tartaric acid derivatives can be phosphinated, or the amino groups of the synthesized chiral diamines can be functionalized to append phosphine moieties, leading to P,N-ligands. Further research in this area is encouraged to expand the library of chiral ligands derived from this versatile starting material. The application of these novel ligands in asymmetric catalysis, such as hydrogenation, allylic alkylation, and cross-coupling reactions, holds significant promise for the development of new and efficient stereoselective transformations.

Application Notes and Protocols for Acylation Reactions with (-)-Diacetyl-D-tartaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Diacetyl-D-tartaric anhydride is a versatile chiral building block and acylating agent employed in asymmetric synthesis. Its primary application lies in the kinetic resolution of racemic alcohols and amines, a crucial step in the development of enantiomerically pure pharmaceuticals and other fine chemicals. This document provides detailed protocols for the preparation of the anhydride and its application in the kinetic resolution of primary amines, along with representative data and workflows.

Key Applications

-

Chiral Resolution: As a chiral acylating agent, it reacts at different rates with the enantiomers of a racemic mixture (e.g., amines or alcohols), allowing for their separation. This is particularly valuable in pharmaceutical research where the chirality of a drug molecule is critical to its efficacy and safety.

-

Asymmetric Synthesis: It serves as a chiral auxiliary, introducing stereocenters that can direct the formation of a desired stereoisomer in subsequent reaction steps.

-

Synthesis of Biomolecules and Pharmaceuticals: It is used in the synthesis of various complex molecules, including the preparation of chiral amides and imides from primary aromatic amines, which can be precursors to biologically active compounds[1][2].

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of the enantiomer, (+)-diacetyl-L-tartaric anhydride, and is expected to provide the desired product in good yield and purity[3].

Materials:

-

Anhydrous, powdered D-tartaric acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Dry benzene

-

Absolute ether

-

500-mL three-necked round-bottomed flask

-

Liquid-sealed stirrer

-

Two reflux condensers

-

Büchner funnel

-

Vacuum desiccator with phosphorus pentoxide and paraffin shavings

Procedure:

-

Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered D-tartaric acid.

-

Addition of Reagents: Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride. Add this solution to the flask and start the stirrer. The reaction is exothermic, and the tartaric acid will dissolve.

-

Reaction: Gently heat the solution under reflux with stirring for 10 minutes. The reaction can be vigorous initially, so careful heating is advised.

-

Crystallization: Pour the hot solution into a beaker and cool for 1 hour in an ice bath to induce crystallization.

-

Isolation and Washing: Collect the crude crystalline product on a 15-cm Büchner funnel. Wash the crystals twice with 20-mL portions of dry benzene.

-

Purification: Transfer the crystals to a beaker and stir mechanically with 175 mL of cold absolute ether. Filter the purified product.

-

Drying: Place the final product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to ensure it is completely dry.

Product Characterization:

The product, this compound, should be a white crystalline solid. The product is not stable and should be prepared as needed. It can be stored in a vacuum desiccator over phosphorus pentoxide and paraffin[3].

| Parameter | Expected Value |

| Yield | 41–44.5 g (71–77%) |

| Melting Point | 133–134 °C |

| Optical Rotation | [α]D20 -97.2° (c = 0.47 in dry chloroform) |

Table 1: Expected Yield and Physical Properties of this compound. Data is inferred from the synthesis of the enantiomer[3].

Protocol 2: Kinetic Resolution of a Racemic Primary Amine

This protocol provides a general method for the kinetic resolution of a racemic primary amine using this compound. The reaction results in the formation of a diastereomeric mixture of amides, which can be separated from the unreacted amine.

Materials:

-

Racemic primary amine (e.g., 1-phenylethylamine)

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF, or toluene)

-

Triethylamine (or other non-nucleophilic base)

-

Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the racemic primary amine (1.0 eq) and anhydrous solvent.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Acylation: Dissolve this compound (0.5 eq) in the anhydrous solvent and add it dropwise to the amine solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion of the amine is achieved.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with 1 M HCl, followed by saturated NaHCO3, and finally brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Separate the resulting amide/imide product from the unreacted amine by silica gel column chromatography.

Analysis:

The enantiomeric excess (ee) of the unreacted amine and the diastereomeric excess (de) of the acylated product can be determined by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.

| Product | Theoretical Yield | Expected Enantiomeric/Diastereomeric Excess |

| Unreacted (S)-Amine | ~50% | >95% ee |

| Acylated (R)-Amine (as amide/imide) | ~50% | >95% de |

Table 2: Representative Data for a Successful Kinetic Resolution of a Primary Amine.

Visualizations

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Kinetic Resolution of a Racemic Amine

Caption: General workflow for the kinetic resolution of a racemic primary amine.

References

(-)-Diacetyl-D-tartaric Anhydride: A Versatile Precursor for the Synthesis of O,O'-Diacyltartaric Acids for Research and Development

Application Note

Introduction